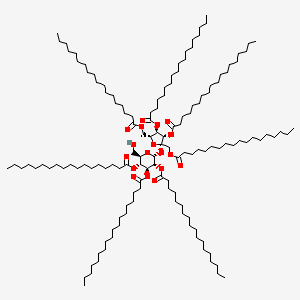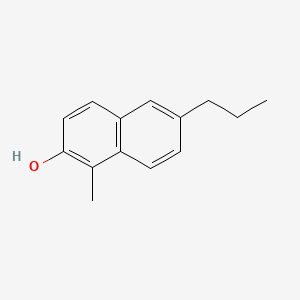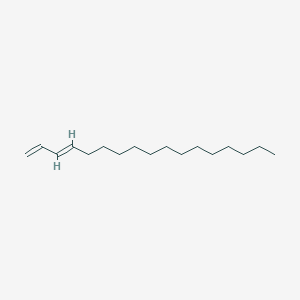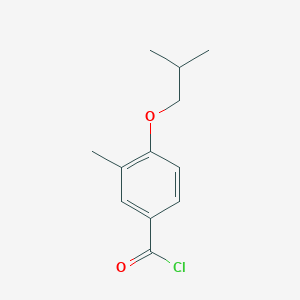
4-iso-Butoxy-3-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iso-Butoxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iso-butoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3-methylbenzoyl chloride typically involves the reaction of 4-iso-Butoxy-3-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, where the acid chloride is formed by replacing the hydroxyl group of the carboxylic acid with a chlorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 4-iso-Butoxy-3-methylbenzoic acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 4-iso-Butoxy-3-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Solvents: Dichloromethane (DCM), toluene, or other non-polar solvents.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aromatic Ketones: Formed by Friedel-Crafts acylation.
Scientific Research Applications
4-iso-Butoxy-3-methylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: Employed in the synthesis of potential drug candidates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Chemical Biology: Used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3-methylbenzoyl chloride in chemical reactions involves the formation of an acyl chloride intermediate. This intermediate can react with nucleophiles to form various products. In Friedel-Crafts acylation, the compound acts as an electrophile, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form aromatic ketones .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, lacking the iso-butoxy and methyl substituents.
4-Methoxybenzoyl Chloride: Similar structure but with a methoxy group instead of an iso-butoxy group.
3-Methylbenzoyl Chloride: Similar structure but without the iso-butoxy group.
Uniqueness
4-iso-Butoxy-3-methylbenzoyl chloride is unique due to the presence of both the iso-butoxy and methyl groups on the benzene ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8H,7H2,1-3H3 |
InChI Key |
PYUQVKCBKFWJEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



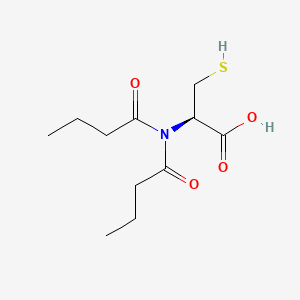

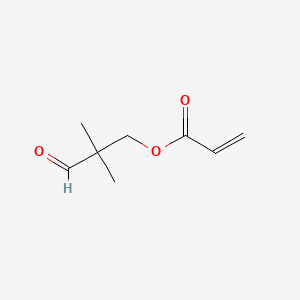
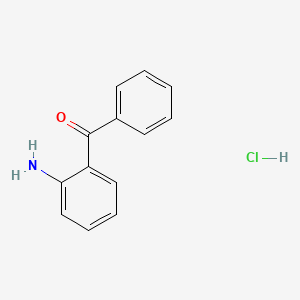
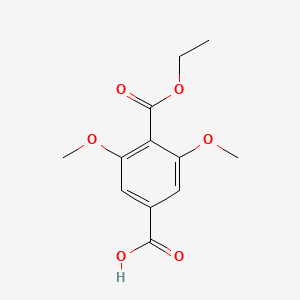
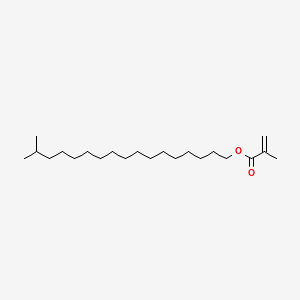
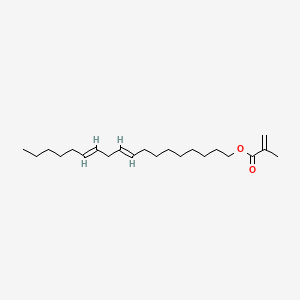
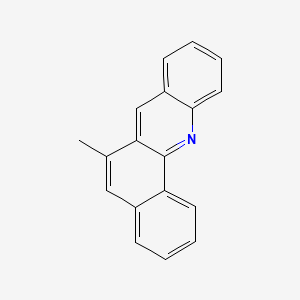
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
